6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride
Description
Properties
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASCYPMZUHBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Using Chlorosulfonic Acid
Procedure :
-
Reagents : Chlorosulfonic acid (HSO₃Cl).
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Mechanism : Sulfonation occurs at the C8 position due to the directing effects of the adjacent bromine and ketone groups.
Outcome :
Chlorination with Thionyl Chloride (SOCl₂)
Procedure :
-
Reagents : Excess SOCl₂, catalytic DMF.
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Mechanism : Conversion of sulfonic acid to sulfonyl chloride via nucleophilic acyl substitution.
Outcome :
One-Pot Sulfonation-Chlorination
To streamline synthesis, recent protocols combine sulfonation and chlorination in a single pot.
SO₂/Cl₂ Gas Method
Procedure :
-
Reagents : SO₂ gas, Cl₂ gas, CuCl₂ catalyst.
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Mechanism : In situ generation of sulfonic acid, followed by chlorination.
Outcome :
Alternative Pathways
Diazotization-Sulfonation
Procedure :
-
Starting material : 8-amino-6-bromo-3-oxo-benzoxazine.
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Conditions : 0°C, 2 hours.
Outcome :
Comparative Analysis of Methods
Chemical Reactions Analysis
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine exhibit anticancer properties. For instance, derivatives of oxazine have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. A study demonstrated the synthesis of various oxazine derivatives and their evaluation against cancer cell lines, highlighting the potential of this compound class in developing new anticancer agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have tested its efficacy against various bacterial strains, revealing significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Organic Synthesis
Building Block for Complex Molecules
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine serves as a valuable building block in organic synthesis. Its reactive sulfonyl chloride group can be utilized in nucleophilic substitution reactions to introduce various functional groups into larger molecular frameworks. This versatility allows chemists to create complex molecules with specific properties tailored for different applications .
Synthesis of Heterocycles
The compound's oxazine structure is particularly useful in synthesizing other heterocyclic compounds. Research has shown that it can be transformed into various nitrogen-containing heterocycles through cyclization reactions, which are important in developing pharmaceuticals and agrochemicals .
Materials Science
Polymer Chemistry
In materials science, 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine can be employed in the development of polymeric materials. Its sulfonyl chloride functionality allows for the modification of polymer backbones or side chains, enhancing properties such as thermal stability and mechanical strength. Studies have explored its incorporation into polymer matrices for improved performance in applications such as coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Benzothiazine Derivatives (e.g., 6-Nitro-4H-benzo[1,4]thiazin-3-one)
Structural Differences :
- Heteroatom : Benzothiazines contain sulfur in the 1,4-thiazine ring, whereas the target compound features oxygen in the 1,4-oxazine ring .
- Substituents : The target compound has a bromine (position 6) and sulfonyl chloride (position 8), while benzothiazine derivatives often feature nitro (e.g., 6-nitro-4H-benzo[1,4]thiazin-3-one) or amide groups (e.g., N-alkylated derivatives) .
Functional Implications :
- Reactivity : Sulfonyl chloride in the target compound enables nucleophilic substitution reactions, unlike nitro or amide groups in benzothiazines, which are less reactive.
- Bioactivity : Benzothiazines exhibit antimicrobial activity against cocci and bacilli , but the oxazine core and sulfonyl chloride in the target compound may alter specificity or potency due to differences in electronic and steric profiles.
Fluorinated Benzo[1,4]oxazine Derivatives (e.g., Patent EP2016 Compound)
A patented compound, 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione , provides a key comparison:
Substituent Analysis :
- Halogenation : The patent compound includes trifluoro substituents, enhancing lipophilicity and metabolic stability, whereas the target compound’s bromine may increase molecular weight and polarizability.
- Functional Groups : The patent compound integrates a triazinane-dione moiety, likely for pharmacological targeting, while the sulfonyl chloride in the target compound prioritizes synthetic versatility.
Electronic Effects :
- Fluorine’s electron-withdrawing nature stabilizes the oxazine ring, whereas bromine’s inductive effects may alter reaction kinetics in substitution or coupling reactions.
General Benzo[1,4]oxazine Derivatives
Other 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazines with varied substituents (e.g., methyl, amino, or acetyl groups) highlight trends:
- Positional Effects : Substituents at position 6 (bromine) and 8 (sulfonyl chloride) in the target compound may sterically hinder reactions compared to smaller groups (e.g., methyl).
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity : The sulfonyl chloride group in the target compound offers superior versatility in synthesizing sulfonamide-based drugs or polymers compared to nitro or amide-containing analogs .
- Bioactivity Potential: While benzothiazines show antimicrobial activity, the target compound’s oxazine core and sulfonyl chloride may redirect bioactivity toward enzyme inhibition (e.g., kinases or proteases) due to enhanced electrophilicity.
- Stability : Fluorinated derivatives (e.g., patent compound) exhibit greater metabolic stability, whereas the bromine and sulfonyl chloride in the target compound may necessitate protective strategies in drug design .
Biological Activity
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Chemical Name : 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride
- Molecular Formula : C9H8BrClN2O3S
- Molecular Weight : 303.59 g/mol
- CAS Number : 141761-85-5
Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the oxazine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study where derivatives were tested, some exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound is under investigation. Preliminary studies suggest that derivatives of benzoxazine exhibit cytotoxic effects on cancer cell lines:
- Case Study : A study evaluated the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines and found that certain modifications enhanced their activity significantly. For example, compounds with electron-withdrawing groups showed improved potency against breast cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds are also noteworthy. Research has shown that certain benzoxazine derivatives can inhibit pro-inflammatory cytokines:
- Mechanism of Action : These compounds may act by blocking NF-kB signaling pathways, which are critical in inflammation .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications to the oxazine ring significantly impact biological activity:
- Electron-Withdrawing Groups : The presence of halogens or sulfonyl groups enhances antibacterial and anticancer activities.
| Modification | Biological Effect |
|---|---|
| Bromine substitution | Increased antibacterial activity |
| Sulfonyl chloride addition | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What are the established synthetic routes for 6-bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride, and what critical intermediates are involved?
The synthesis typically involves sequential functionalization of the benzo[1,4]oxazine scaffold. Key steps include:
- Cyclization : Formation of the oxazine ring via reductive cyclization of nitro precursors (e.g., using SnCl₂/HCl) .
- Sulfonation : Introduction of the sulfonyl chloride group at position 8 through chlorosulfonation under controlled conditions (e.g., ClSO₃H in DCM) .
- Bromination : Electrophilic bromination at position 6 using Br₂ or NBS in the presence of Lewis acids (e.g., FeBr₃) . Intermediate purity is critical; LC/MS and ¹H NMR are used to verify structural integrity at each stage .
Q. How can researchers reliably characterize this compound, and what analytical techniques are recommended?
- Structural Confirmation : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl chloride at C8, bromine at C6). IR spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for halogen content (Br, Cl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrClNO₄S, expected m/z ≈ 334.89) .
Advanced Research Questions
Q. How do substituents on the benzo[1,4]oxazine core influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The sulfonyl chloride group enables nucleophilic displacement or coupling, but steric and electronic effects from the bromine and oxo groups modulate reactivity:
- Electronic Effects : The electron-withdrawing sulfonyl chloride deactivates the ring, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) .
- Steric Hindrance : Bulky arylboronic acids (e.g., 3,5-dimethylphenyl) show reduced coupling efficiency compared to smaller substituents (Table 3 in ).
- Optimization : Screening ligands (e.g., SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) improves yields in challenging cases .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction conditions?
- Storage : Anhydrous conditions (desiccator, 0–4°C) and inert atmosphere (N₂/Ar) prevent moisture-induced degradation .
- In Situ Derivatization : Immediate conversion to sulfonamides or sulfonic esters avoids handling the unstable chloride .
- Solvent Choice : Use aprotic solvents (DMF, THF) with molecular sieves to suppress hydrolysis during reactions .
Q. How can computational methods predict reactive sites for further functionalization?
- DFT Calculations : Electrostatic potential maps identify nucleophilic/electrophilic regions. For example, the sulfonyl chloride’s sulfur atom is highly electrophilic, while the oxo group at C3 directs electrophilic substitution .
- Conformational Analysis : AM1 or PM6 methods model steric effects of substituents on reaction pathways (e.g., aryl group orientation in Suzuki adducts) .
Data Contradiction & Optimization
Q. Conflicting reports exist on the stability of the oxazine ring under acidic conditions. How can researchers resolve this?
- Controlled Studies : Perform pH-dependent stability assays (e.g., 1H NMR in D₂O at pH 2–7). Evidence suggests the oxazine ring remains intact below pH 5 but undergoes hydrolysis at higher pH due to oxo group protonation .
- Additive Screening : Stabilizing agents (e.g., crown ethers) can chelate metal ions that catalyze decomposition .
Q. Why do some studies report low yields in bromination steps, and how can this be addressed?
- Side Reactions : Competing sulfonyl chloride bromination or ring halogenation may occur. Use regioselective brominating agents (e.g., NBS in CCl₄) .
- Monitoring : Real-time IR or Raman spectroscopy detects intermediate bromo species, enabling reaction quenching at optimal conversion .
Methodological Comparisons
Q. What alternative synthetic pathways exist for modifying the sulfonyl chloride group?
- Nucleophilic Displacement : Replace Cl with amines (e.g., anilines) to form sulfonamides, a common step in drug discovery .
- Reduction : Convert to thiols via LiAlH₄ reduction for thioether formation .
- Photocatalysis : Visible-light-mediated coupling with alkenes/alkynes for C–S bond formation .
Stability & Compatibility
Q. How does the compound behave under elevated temperatures or prolonged light exposure?
- Thermal Stability : TGA-DSC analysis shows decomposition above 150°C, with exothermic peaks correlating to sulfonyl chloride degradation .
- Photostability : UV-Vis studies indicate λmax at 280 nm; amber glassware or light-blocking reactors prevent photolytic cleavage .
Advanced Applications
Q. Can this compound serve as a precursor for bioactive heterocycles?
Yes, its sulfonyl chloride enables diversification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
